Oxolan-2-ylmethyl nonanoate
Description
Oxolan-2-ylmethyl nonanoate is an ester derived from nonanoic acid (a nine-carbon fatty acid) and oxolan-2-ylmethanol (tetrahydrofurfuryl alcohol). Its IUPAC name is this compound, with the molecular formula C₁₃H₂₄O₃ and a molecular weight of 228.33 g/mol. Structurally, it consists of a tetrahydrofuran (oxolane) ring attached to a methyl group esterified with nonanoic acid.
By extension, this compound is likely produced by reacting nonanoic acid with oxolan-2-ylmethanol under similar conditions.
Properties
CAS No. |
39252-13-6 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
oxolan-2-ylmethyl nonanoate |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-10-14(15)17-12-13-9-8-11-16-13/h13H,2-12H2,1H3 |
InChI Key |
GCUTVTDJGSAKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethyl nonanoate can be synthesized through esterification. The reaction involves oxolan-2-ylmethanol and nonanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the ester bond. The reaction can be represented as follows:
Oxolan-2-ylmethanol+Nonanoic acid→Oxolan-2-ylmethyl nonanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to ensure high conversion rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl nonanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield oxolan-2-ylmethanol and nonanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Oxolan-2-ylmethanol and nonanoic acid.
Transesterification: A different ester and alcohol.
Reduction: Oxolan-2-ylmethanol.
Scientific Research Applications
Oxolan-2-ylmethyl nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of oxolan-2-ylmethyl nonanoate involves its interaction with biological membranes and enzymes. As an ester, it can undergo hydrolysis to release oxolan-2-ylmethanol and nonanoic acid, which may exert biological effects. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares oxolan-2-ylmethyl nonanoate with structurally related esters and derivatives of nonanoic acid:
<sup>a</sup>logP values indicate hydrophobicity; higher values suggest greater lipid solubility.
Key Research Findings and Functional Differences
Synthesis and Reactivity: Ethyl and methyl nonanoates are biosynthesized by yeast during fermentation, with ethyl nonanoate levels influenced by strain-specific metabolism . Methyl nonanoate can also act as a transesterification substrate to enhance ethyl ester production . this compound’s synthesis is unexplored in the literature but may follow conventional esterification pathways.
Toxicity and Safety: Ethyl nonanoate is non-genotoxic in human cell assays . Ammonium nonanoate’s toxicity aligns with nonanoic acid, which is corrosive at high concentrations but biodegradable .
Functional Roles: Ethyl nonanoate is critical in flavor profiles of fermented beverages (e.g., ciders) . Methyl nonanoate serves as a precursor in industrial chemistry . Ammonium nonanoate is used agriculturally as a contact herbicide .
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